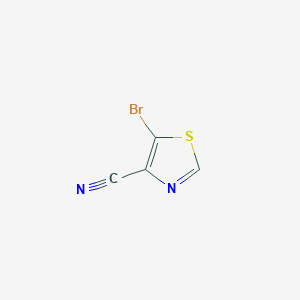
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide
Descripción general
Descripción
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide, otherwise known as MMPB, is a synthetic compound of the piperazine family. It is a benzamide derivative that has a wide range of uses in scientific research and laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its mechanism of action. MMPB has been used for various applications, including drug development, drug delivery, and biotechnology.
Aplicaciones Científicas De Investigación
Leukemia Treatment
“2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide” is a key component of Imatinib , which is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Inhibition of BCR-ABL Fusion Protein
Imatinib is designed to inhibit the breakpoint cluster region (BCR)-Abelson (ABL) fusion protein . This fusion protein is caused by the Philadelphia chromosome abnormalities .
Apoptosis Inducer
Imatinib is also used as a potent apoptosis inducer . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is crucial for eliminating damaged cells.
Antineoplastic Agent
Imatinib serves as an antineoplastic agent . Antineoplastic agents are substances that inhibit the maturation and proliferation of malignant cells.
Treatment of Gastrointestinal Stromal Tumors (GISTs)
Imatinib is licensed for the treatment of gastrointestinal stromal tumors (GISTs) . GISTs are a rare type of cancer found in the digestive system, most often in the wall of the stomach.
Synthesis of Intermediates
A novel synthesis method has been developed for Imatinib and two of its intermediates . This method provides the final product Imatinib in good yield and high purity .
Other Types of Cancer Treatment
Imatinib is licensed for the treatment of other types of cancer by the US Food and Drug Administration (FDA) . This highlights the broad-spectrum application of “2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide” in cancer treatment.
Industrial Applications
Compounds similar to “2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide” have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have applications in juvenile hyperactivity treatment, cancer treatment, hypercholesterolemia treatment, and more .
Propiedades
IUPAC Name |
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(3-4-12(11)14)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQXPPTNDFLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)

![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)




![2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1445131.png)